2-(2-Bromo-3-methylphenyl)acetonitrile
Overview
Description
2-(2-Bromo-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN It is a derivative of acetonitrile, where the acetonitrile group is attached to a brominated methylphenyl ring
Scientific Research Applications
2-(2-Bromo-3-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methylphenyl)acetonitrile typically involves the bromination of 3-methylphenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general steps include:
Starting Material: 3-methylphenylacetonitrile.
Bromination: Using bromine (Br2) in the presence of a suitable catalyst or under UV light to achieve selective bromination.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-3-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium methoxide) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
Substitution: Formation of substituted acetonitriles.
Reduction: Formation of 2-(2-Bromo-3-methylphenyl)ethylamine.
Oxidation: Formation of 2-(2-Bromo-3-methylphenyl)acetic acid.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-methylphenyl)acetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution or reduction processes. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
- 2-(3-Bromo-2-methylphenyl)acetonitrile
- 2-(4-Bromo-3-methylphenyl)acetonitrile
Comparison:
- Structural Differences: The position of the bromine atom on the phenyl ring varies among these compounds, leading to differences in reactivity and properties.
- Reactivity: The position of the bromine atom can influence the compound’s reactivity in substitution and reduction reactions.
- Applications: While all these compounds can serve as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired end products.
Properties
IUPAC Name |
2-(2-bromo-3-methylphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQGCXTYKIBEJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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